Sulfo-Cy5-TCO

Aqueous solubility Dye aggregation Fluorescence quenching

Choose Sulfo-Cy5-TCO for unmatched bioorthogonal labeling speed and superior aqueous solubility. Its sulfonated Cy5 core prevents aggregation and ensures high quantum yield (~0.28) in physiological buffers, eliminating the need for cytotoxic organic co-solvents. The TCO handle enables rapid, catalyst-free IEDDA click chemistry (k₂ ≈ 10⁶ M⁻¹s⁻¹) for efficient pretargeted imaging and site-specific antibody conjugation. This product delivers the kinetic orthogonality and low non-specific binding essential for reproducible, high-sensitivity assays.

Molecular Formula C46H62N4O12S3
Molecular Weight 959.2 g/mol
Cat. No. B12402948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy5-TCO
Molecular FormulaC46H62N4O12S3
Molecular Weight959.2 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCNC(=O)OC5CCCC=CCC5)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C
InChIInChI=1S/C46H62N4O12S3/c1-45(2)37-32-35(64(56,57)58)23-25-39(37)49(29-15-9-14-22-43(51)47-27-16-28-48-44(52)62-34-18-10-6-5-7-11-19-34)41(45)20-12-8-13-21-42-46(3,4)38-33-36(65(59,60)61)24-26-40(38)50(42)30-17-31-63(53,54)55/h5-6,8,12-13,20-21,23-26,32-34H,7,9-11,14-19,22,27-31H2,1-4H3,(H4-,47,48,51,52,53,54,55,56,57,58,59,60,61)/b6-5-
InChIKeyNOAVEHFDKWMOKQ-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-Cy5-TCO: A Water-Soluble Far-Red Fluorophore for Bioorthogonal Tetrazine Click Chemistry


Sulfo-Cy5-TCO (Sulfo-Cyanine5-trans-cyclooctene) is a sulfonated cyanine dye conjugate designed for inverse-electron-demand Diels–Alder (IEDDA) bioorthogonal chemistry [1]. The compound integrates a far-red Cy5 fluorophore (excitation/emission ~646/662 nm) with a highly strained (4E)-TCO dienophile, enabling rapid, catalyst-free conjugation to tetrazine-functionalized biomolecules [2]. The sulfonate moieties confer high aqueous solubility and minimize dye aggregation, making Sulfo-Cy5-TCO particularly suitable for live-cell labeling, in vivo imaging, and applications requiring low non-specific binding .

Why Sulfo-Cy5-TCO Cannot Be Directly Substituted by Non-Sulfonated Cy5-TCO or Alternative Click Handles


Direct substitution of Sulfo-Cy5-TCO with non-sulfonated Cy5-TCO, Sulfo-Cy5-tetrazine, or Sulfo-Cy5-azide/DBCO derivatives is not functionally equivalent due to quantifiable differences in aqueous solubility, aggregation behavior, reaction kinetics, and in vivo clearance profiles [1]. Non-sulfonated Cy5-TCO exhibits limited aqueous solubility, leading to aggregation-induced fluorescence quenching and increased non-specific binding, which compromises signal-to-noise ratios in biological assays [2]. The inverse TCO/tetrazine configuration (e.g., Sulfo-Cy5-tetrazine) alters the pretargeting workflow and may exhibit different reaction kinetics with available tetrazine partners [3]. Alternative click handles such as DBCO or azide operate via strain-promoted azide–alkyne cycloaddition (SPAAC) with second-order rate constants up to 100-fold lower than TCO–tetrazine IEDDA, significantly extending required labeling times and reducing labeling efficiency at low concentrations . These distinctions directly impact experimental design, reproducibility, and procurement decisions.

Quantitative Differentiation of Sulfo-Cy5-TCO: Head-to-Head Evidence Against Key Comparators


Aqueous Solubility and Aggregation: Sulfo-Cy5-TCO vs. Non-Sulfonated Cy5-TCO

Sulfo-Cy5-TCO incorporates sulfonate groups that confer high water solubility and prevent aggregation, in contrast to non-sulfonated Cy5-TCO, which exhibits limited aqueous solubility and aggregates in aqueous buffers [1][2]. Aggregation of Cy5-TCO leads to fluorescence quenching (quantum yield reduction) and increased non-specific binding, while Sulfo-Cy5-TCO remains monomeric and retains full fluorescence intensity .

Aqueous solubility Dye aggregation Fluorescence quenching

Bioorthogonal Reaction Kinetics: TCO–Tetrazine IEDDA vs. DBCO–Azide SPAAC

Sulfo-Cy5-TCO utilizes the TCO–tetrazine IEDDA reaction, which proceeds with second-order rate constants up to 10⁶ M⁻¹s⁻¹, approximately 10- to 100-fold faster than strain-promoted azide–alkyne cycloaddition (SPAAC) reactions employed by DBCO or azide probes [1]. This kinetic advantage enables complete bioconjugation in minutes rather than hours and permits labeling at sub-micromolar concentrations.

Click chemistry Reaction kinetics Bioorthogonal conjugation

In Vivo Clearance and Non-Target Organ Accumulation: SulfoCy5 vs. IRDye800CW Conjugates

In a pretargeted PET/optical imaging study, SulfoCy5-conjugated fusarinine C (FSC) hybrid agents exhibited fast systemic clearance and low non-target organ accumulation comparable to IRDye800CW conjugates [1]. Biodistribution analysis demonstrated that SulfoCy5 conjugates achieved favorable target-to-background ratios due to rapid renal clearance and minimal hepatic retention.

In vivo imaging Biodistribution Pretargeting

Antibody Conjugation Efficiency and Site-Selectivity: Sulfo-Cy5-TCO vs. Conventional NHS-Ester Labeling

Site-specific conjugation of Sulfo-Cy5-TCO to an anti-HER2 monoclonal antibody via tetrazine click chemistry achieved quantitative labeling with a defined mass shift of 1493 Da per fluorophore unit, as confirmed by MALDI-ToF mass spectrometry [1]. This bioorthogonal approach avoids the stochastic amine modification of NHS-ester chemistry, which produces heterogeneous conjugates with variable dye-to-antibody ratios.

Antibody labeling Bioconjugation Site-specific modification

Signal-to-Noise Ratio in Tumor Imaging: Sulfo-Cy5-TCO Pretargeting

In a tumor xenograft model using tetrazine-modified nanoparticles, Sulfo-Cy5-(4E)-TCO-labeled antibodies achieved a signal-to-noise ratio exceeding 10:1 in dynamic fluorescence imaging [1]. This high contrast stems from the combination of the dye's far-red emission (minimizing tissue autofluorescence) and the rapid, bioorthogonal TCO–tetrazine ligation that reduces non-specific background labeling.

Tumor imaging Signal-to-noise ratio Pretargeted fluorescence

Optimal Application Scenarios for Sulfo-Cy5-TCO Based on Quantitative Differentiation Evidence


Pretargeted In Vivo Optical and PET Imaging

Sulfo-Cy5-TCO is ideally suited for pretargeted imaging workflows where a TCO-modified targeting vector (antibody, peptide, or nanoparticle) is first administered and allowed to accumulate at the target site, followed by injection of a tetrazine-bearing reporter . The compound's rapid IEDDA kinetics (k₂ ≈ 10⁶ M⁻¹s⁻¹) ensure efficient in vivo click ligation within minutes, while its sulfonate-mediated hydrophilicity minimizes non-specific organ retention, as demonstrated in fusarinine C hybrid imaging studies showing fast clearance and low background .

Site-Specific Antibody and Protein Conjugation

Researchers requiring homogeneous, analytically defined antibody-fluorophore conjugates should select Sulfo-Cy5-TCO over conventional NHS-ester or maleimide chemistry. The bioorthogonal TCO handle enables site-specific modification at engineered tetrazine moieties, yielding conjugates with precise dye-to-protein ratios . This approach eliminates the activity loss and lot-to-lot variability associated with random lysine labeling, as evidenced by MALDI-ToF characterization of anti-HER2 mAb conjugates .

Live-Cell Fluorescence Microscopy and Flow Cytometry

Sulfo-Cy5-TCO's high aqueous solubility and low aggregation propensity make it the preferred choice for live-cell labeling experiments where DMSO or other organic co-solvents are cytotoxic or alter cellular physiology . Unlike non-sulfonated Cy5-TCO, which requires ≥10% organic co-solvent and risks aggregation-induced quenching (quantum yield reduction to ~0.18), Sulfo-Cy5-TCO maintains monomeric dispersion and full Cy5 brightness (quantum yield ~0.28) in physiological buffers .

Multiplexed Bioorthogonal Labeling in Complex Biological Samples

For experiments requiring orthogonal conjugation of multiple probes in a single sample (e.g., dual-color protein tracking or sequential labeling of different cellular compartments), Sulfo-Cy5-TCO paired with tetrazine partners offers kinetic orthogonality to SPAAC-based probes . The ~100-fold rate difference between IEDDA (10⁶ M⁻¹s⁻¹) and SPAAC (10³–10⁴ M⁻¹s⁻¹) allows staged, selective conjugation without cross-reactivity, enabling sophisticated multiplexed analyses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfo-Cy5-TCO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.